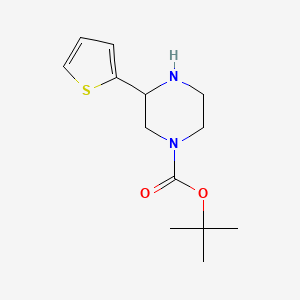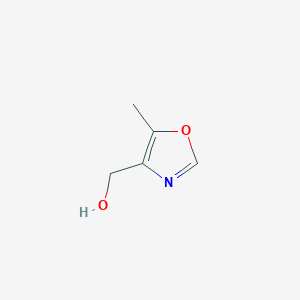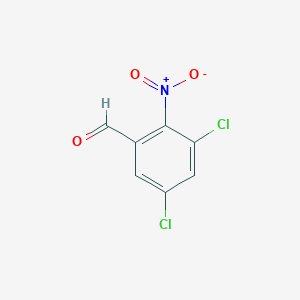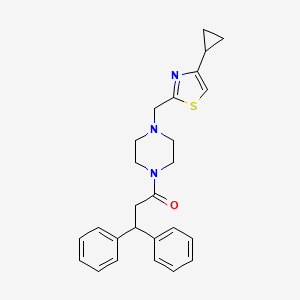
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886771-38-6 . It has a molecular weight of 268.38 and its IUPAC name is tert-butyl 3-(2-thienyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
As mentioned earlier, 1-Boc-piperazine can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction could potentially be applied to the synthesis of Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate.Physical And Chemical Properties Analysis
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate has been utilized in the synthesis of various compounds, demonstrating its versatility as a building block in organic chemistry. For instance, it played a crucial role in the synthesis of a piperazine derivative with potential biological activity. The compound was characterized using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure was confirmed by single crystal X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
The crystal and molecular structure of derivatives of tert-butyl piperazine-1-carboxylate has been a subject of interest in several studies. These studies often focus on the analysis of bond lengths, angles, and crystal packing, providing insights into the molecular conformation and interactions within the crystal lattice. This understanding is crucial for predicting the reactivity and stability of these compounds (Gumireddy et al., 2021).
Biological Activities
Compounds derived from tert-butyl piperazine-1-carboxylate have been evaluated for various biological activities. For example, one study synthesized a tert-butyl piperazine derivative and screened it for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, highlighting its potential in developing new therapeutic agents (Kulkarni et al., 2016).
Potential in Drug Design
The chemical properties of tert-butyl piperazine-1-carboxylate derivatives make them useful intermediates in the design and synthesis of potential drugs. Their structure allows for modifications that can lead to compounds with desired pharmacological properties. This adaptability is essential in the ongoing search for new and effective medicinal compounds (Fu et al., 2017).
Corrosion Inhibition
Tert-butyl piperazine-1-carboxylate derivatives have been studied for their anticorrosive properties. Research has shown that these compounds can effectively protect metal surfaces from corrosion, especially in acidic environments. This application is significant in industrial contexts where corrosion prevention is critical for maintaining the integrity and longevity of metal structures and components (Praveen et al., 2021).
Safety and Hazards
The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Mechanism of Action
Target of Action
Similar compounds such as 1-boc-piperazine have been known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . These derivatives can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .
properties
IUPAC Name |
tert-butyl 3-thiophen-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDSXYQBVEAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)



![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2642144.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2642147.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2642151.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide](/img/structure/B2642156.png)

